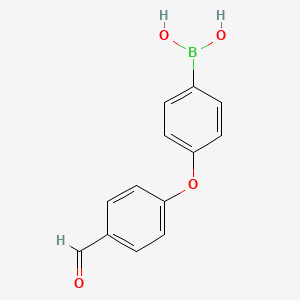

4-(4-Formylphenoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[4-(4-formylphenoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BO4/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-9,16-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBLMRMYVGRDAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Formylphenoxy Phenylboronic Acid

Retrosynthetic Approaches to the Phenoxy-Bridged Phenylboronic Acid Skeleton

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comgovtgirlsekbalpur.comslideshare.net For 4-(4-Formylphenoxy)phenylboronic acid, the primary disconnections involve the ether linkage and the carbon-boron bond.

Pathway A: This strategy involves disconnecting the ether bond first. This simplifies the target molecule into two key precursors: a phenol bearing a boronic acid group and a halogenated benzaldehyde. A common synthetic route would be the nucleophilic aromatic substitution reaction between 4-hydroxyphenylboronic acid and an activated aryl halide like 4-fluorobenzaldehyde.

Pathway B: An alternative approach is to form the diaryl ether before introducing the boronic acid functionality. This involves the reaction of 4-bromophenol with 4-fluorobenzaldehyde to form 4-(4-bromophenoxy)benzaldehyde. This intermediate then undergoes a subsequent reaction to install the boronic acid group.

Below is a table outlining these primary disconnection strategies.

Table 1: Retrosynthetic Disconnection Strategies for this compound

| Pathway | Disconnection Bond | Precursor 1 | Precursor 2 | Subsequent Reaction |

|---|---|---|---|---|

| A | C(phenyl)-O(ether) | 4-Hydroxyphenylboronic acid | 4-Fluorobenzaldehyde | Nucleophilic Aromatic Substitution |

| B | C(phenyl)-B(boron) | 4-(4-Bromophenoxy)benzaldehyde | Boron Source (e.g., B2pin2) | Borylation (e.g., Suzuki-Miyaura) |

The formyl (aldehyde) group is sensitive to strongly basic or nucleophilic reagents, such as organolithium or Grignard reagents, which are often used in the formation of boronic acids. wikipedia.org Therefore, its protection is a critical consideration in the synthetic design.

The most common strategy is to convert the aldehyde into an acetal, which is stable under the conditions required for borylation but can be easily removed by acidic hydrolysis to regenerate the aldehyde. wikipedia.org For instance, 4-bromobenzaldehyde can be protected as 1-bromo-4-(diethoxymethyl)benzene by reacting it with diethoxymethoxyethane and ethanol. wikipedia.org This protected intermediate can then be safely used in subsequent metalation and borylation steps. The final step of the synthesis would be the deprotection of the acetal under acidic conditions to yield the target compound. wikipedia.org

Table 2: Common Protecting Group Strategy for the Formyl Moiety

| Protecting Group | Protection Reagents | Deprotection Reagents | Key Characteristics |

|---|---|---|---|

| Acetal | Ethylene (B1197577) glycol, p-toluenesulfonic acid (cat.) | Aqueous acid (e.g., HCl) | Stable to bases, organometallics, and nucleophiles. |

| Diethyl Acetal | Ethanol, acid catalyst | Aqueous acid | Offers good stability and is a common choice in multi-step synthesis. |

Targeted Synthesis of the Phenylboronic Acid Moiety

The introduction of the boronic acid group onto the aromatic ring is a pivotal step in the synthesis. Several methods exist, each with specific advantages depending on the chosen retrosynthetic pathway and the nature of the precursors.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The process involves a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org The resulting aryllithium intermediate can then be quenched with an electrophilic boron source, such as trimethyl borate, to form the boronic acid (after hydrolysis). chemicalbook.comwikipedia.org

In the context of synthesizing this compound, a precursor could be designed with a suitable DMG (e.g., an amide or methoxy group) positioned on one of the phenyl rings to direct the borylation. wikipedia.org However, this approach may require additional steps to install and potentially remove the directing group, making it a less direct route compared to cross-coupling strategies.

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming carbon-carbon bonds, and it can also be adapted for carbon-boron bond formation. udel.edutcichemicals.com This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B2pin2). chemicalbook.com

This strategy is particularly well-suited for Pathway B described in the retrosynthetic analysis. Starting with an intermediate like 4-(4-bromophenoxy)benzaldehyde (with the formyl group protected as an acetal), a Suzuki-Miyaura borylation would yield a boronate ester. This ester is then hydrolyzed to the final this compound. This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups, provided sensitive ones are appropriately protected. udel.edutcichemicals.com

Table 3: Typical Components for Suzuki-Miyaura Borylation

| Component | Examples | Role in Reaction |

|---|---|---|

| Aryl Halide | 4-(4-Bromophenoxy)benzaldehyde (protected) | Electrophilic partner |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | Provides the boron moiety |

| Palladium Catalyst | Pd(dppf)Cl2, Pd(OAc)2 | Facilitates oxidative addition and reductive elimination |

| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Stabilizes the palladium catalyst |

| Base | Potassium acetate (KOAc), Potassium carbonate (K2CO3) | Activates the diboron reagent |

| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants |

Hydroboration-oxidation is a fundamental reaction in organic chemistry for the conversion of alkenes and alkynes into alcohols. wikipedia.orgchemistrytalk.org The first step, hydroboration, involves the addition of a borane (BH3) across the double bond, resulting in the formation of a trialkylborane. libretexts.org This process is stereospecific (syn-addition) and typically proceeds with anti-Markovnikov regioselectivity, where the boron atom attaches to the less substituted carbon. wikipedia.orgmasterorganicchemistry.com The subsequent oxidation step, usually with hydrogen peroxide and a base, replaces the carbon-boron bond with a carbon-hydroxyl bond. chemistrytalk.orgmasterorganicchemistry.com

While hydroboration is a cornerstone for creating alkylboranes and alcohols, it is not a direct method for the synthesis of aryl boronic acids from aromatic precursors. The reaction mechanism is specific to the pi bonds of alkenes and alkynes and does not proceed on the stable aromatic ring of benzene derivatives. Therefore, this pathway is not considered a viable route for the direct synthesis of this compound from an aromatic starting material.

Table of Compounds

Table 4: List of Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | (4-(4-Formylphenoxy)phenyl)boronic acid | C13H11BO4 |

| 4-Hydroxyphenylboronic acid | (4-Hydroxyphenyl)boronic acid | C6H7BO3 |

| 4-Fluorobenzaldehyde | 4-Fluorobenzaldehyde | C7H5FO |

| 4-Bromophenol | 4-Bromophenol | C6H5BrO |

| 4-(4-Bromophenoxy)benzaldehyde | 4-(4-Bromophenoxy)benzaldehyde | C13H9BrO2 |

| 4-Bromobenzaldehyde | 4-Bromobenzaldehyde | C7H5BrO |

| 1-Bromo-4-(diethoxymethyl)benzene | 1-Bromo-4-(diethoxymethyl)benzene | C11H15BrO2 |

| Trimethyl borate | Trimethyl borate | C3H9BO3 |

| Bis(pinacolato)diboron | 4,4,5,5-Tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane | C12H24B2O4 |

| Ethylene glycol | Ethane-1,2-diol | C2H6O2 |

Introduction and Functionalization of the Formyl Group

One common strategy for introducing a formyl group is through the selective oxidation of a primary alcohol. In the context of synthesizing this compound, this would typically involve the oxidation of a precursor like (4-(4-(hydroxymethyl)phenoxy)phenyl)boronic acid. The primary challenge is to use an oxidizing agent that is mild enough to prevent over-oxidation to the carboxylic acid while not degrading the C-B bond of the boronic acid. whiterose.ac.uk

A variety of modern catalytic systems are suitable for this transformation, offering high selectivity under mild conditions. rsc.org Green alternatives to traditional heavy metal oxidants (e.g., chromates, permanganates) are often preferred, such as systems utilizing molecular oxygen or hydrogen peroxide. rsc.orgnih.gov Catalytic systems involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are highly effective for the selective oxidation of primary alcohols to aldehydes. organic-chemistry.org

Table 1: Comparison of Selected Reagents for Alcohol Oxidation

| Oxidizing System | Catalyst/Mediator | Conditions | Selectivity for Aldehyde | Notes |

| Trichloroisocyanuric acid | TEMPO | Room Temperature, DCM | High | Highly chemoselective for primary alcohols. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | FeCl₃/BHDC (DES) | 2-15 min | Good to Excellent | Fast reaction times and environmentally friendly. nih.gov |

| Air (O₂) | TEMPO/CAN | Acetonitrile | Good | Effective for benzylic and allylic alcohols. organic-chemistry.org |

| Dimethyl sulfoxide (DMSO) | H₂SO₄ | Not specified | Excellent | Metal-free system effective for benzylic alcohols. organic-chemistry.org |

These methods provide a pathway to the desired aldehyde while minimizing side reactions and offering improved environmental profiles compared to stoichiometric heavy-metal oxidants. nih.gov

Direct formylation involves the introduction of a -CHO group onto an aromatic ring. For a precursor like 4-phenoxyphenylboronic acid, this would be a type of electrophilic aromatic substitution. wikipedia.org The electron-donating nature of the phenoxy group directs the substitution to the ortho and para positions. Several named reactions are applicable for this purpose.

Duff Reaction : This reaction typically uses hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic acid or sulfuric acid) to formylate electron-rich aromatic compounds such as phenols. wikipedia.orggoogle.com The reaction proceeds through the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the aldehyde. researchgate.net

Gattermann-Koch Reaction : This method uses carbon monoxide and hydrochloric acid under high pressure with a catalyst system (e.g., AlCl₃/CuCl). It is a powerful tool for formylating aromatic rings. wikipedia.org

Vilsmeier-Haack Reaction : This reaction employs a formylating agent generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). It is particularly effective for activated aromatic rings. wikipedia.org

The choice of reaction depends on the substrate's reactivity and the desired regioselectivity. For instance, formylation of phenols can be highly regioselective, often favoring the ortho position, especially with reagents like MgCl₂, triethylamine, and paraformaldehyde. orgsyn.org

Table 2: Overview of Aromatic Formylation Reactions

| Reaction Name | Reagents | Substrate Suitability | Key Features |

| Duff Reaction | HMTA, Acid (e.g., TFA) | Electron-rich aromatics (phenols, anisoles) | Can give double addition in some cases. wikipedia.orggoogle.com |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Benzene and derivatives | Requires high pressure and strong acid catalysis. wikipedia.org |

| Vilsmeier-Haack | DMF, POCl₃ | Activated aromatic rings (e.g., pyrroles, phenols) | Involves a Vilsmeier reagent as the electrophile. wikipedia.org |

| Ortho-formylation | MgCl₂, Et₃N, Paraformaldehyde | Phenols | High regioselectivity for the ortho position. orgsyn.org |

In multi-step syntheses, it is often necessary to protect the aldehyde group to prevent its participation in undesired reactions, such as during the introduction of the boronic acid moiety via lithiation or Grignard formation. wikipedia.orglibretexts.org The most common protecting groups for aldehydes are acetals and ketals, formed by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. willingdoncollege.ac.in

The synthesis of the related 4-formylphenylboronic acid often starts with 4-bromobenzaldehyde, where the aldehyde is first protected as a diethyl acetal. wikipedia.org This acetal is stable to the subsequent Grignard reaction and borylation steps. The final step is the deprotection of the acetal to regenerate the aldehyde. This is typically achieved by hydrolysis using aqueous acid. wikipedia.orgwillingdoncollege.ac.in

Various reagents and conditions can be used for deprotection, allowing for selectivity in complex molecules. organic-chemistry.org For instance, acidic alumina under microwave irradiation can be used for the cleavage of 1,1-diacetates. niscpr.res.in The choice of deprotection conditions must be compatible with the boronic acid group, which can be sensitive to harsh reaction conditions.

Table 3: Common Aldehyde Protecting Groups and Deprotection Methods

| Protecting Group | Formation Reagents | Deprotection Conditions | Stability |

| Acyclic Acetals (e.g., diethyl acetal) | Ethanol, Acid Catalyst | Aqueous Acid (e.g., HCl) | Stable to bases, nucleophiles, hydrides. libretexts.orgwillingdoncollege.ac.in |

| Cyclic Acetals (e.g., 1,3-dioxolane) | Ethylene Glycol, Acid Catalyst | Aqueous Acid | Generally more stable than acyclic acetals. willingdoncollege.ac.in |

| Dimethylhydrazones | 1,1-Dimethylhydrazine | Aqueous glyoxylic acid | Stable to various conditions; mild deprotection. researchgate.net |

| 1,3-Dithianes | 1,3-Propanedithiol, Lewis Acid | Heavy metal salts (e.g., Hg(II), Ag(I)) | Very stable; useful for umpolung reactivity. willingdoncollege.ac.inorganic-chemistry.org |

Purification and Isolation Techniques for Complex Boronic Acids

The purification of boronic acids, particularly those with additional functional groups like this compound, presents unique challenges due to their chemical properties.

Chromatography : Standard silica gel column chromatography can be problematic for boronic acids. reddit.com They often exhibit poor chromatographic behavior, such as streaking or irreversible adsorption to the silica, which can lead to low recovery. researchgate.netreddit.com This is attributed to the interaction of the Lewis acidic boron center with the silanol groups of the stationary phase. To mitigate this, several strategies have been developed:

Modified Silica Gel : Impregnating the silica gel with boric acid has been shown to suppress the over-adsorption of pinacol (B44631) boronic esters, improving separation and recovery. oup.com

Alternative Stationary Phases : Neutral alumina can be an effective alternative to silica gel for the purification of boronic esters. researchgate.net Reversed-phase chromatography (e.g., C18) is another option, often used in HPLC methods for separating aromatic boronic acids. sielc.comwaters.com

Affinity Chromatography : Boronic acids themselves can be used as ligands in affinity chromatography to separate biomolecules, a testament to their unique binding properties. nih.gov

Recrystallization : Recrystallization is a powerful technique for purifying boronic acids that are crystalline solids. researchgate.net The choice of solvent is critical and can be determined through systematic screening. A patent for purifying formylphenylboronic acids describes a process of dissolving the crude product in an aqueous alkaline solution, washing with an organic solvent to remove impurities, and then re-acidifying to precipitate the pure boronic acid. google.com However, care must be taken, as high pH (>11) can induce a Cannizzaro reaction on the formyl group, leading to hard-to-remove impurities. google.com Solvents like water, benzene, dichloroethane, and ethyl acetate have been reported for the recrystallization of various boronic acids. researchgate.net

Handling boronic acids and their derivatives requires an understanding of their inherent instabilities and potential side reactions.

Formation of Boroxines : Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible equilibrium, and the presence of boroxines can complicate characterization (e.g., by NMR) and affect reactivity.

Protodeboronation : The carbon-boron bond can be cleaved under certain conditions, particularly in the presence of strong acids, bases, or some transition metal catalysts, replacing the boronic acid group with a hydrogen atom. wordpress.com This degradation is a significant concern during synthesis and purification. For example, copper(I), often used in "click" reactions, is known to mediate boronic acid degradation. nih.gov

Oxidative Instability : Boronic acids can be susceptible to oxidation. The presence of reactive oxygen species (ROS) can lead to deboronation, where an oxygen atom is inserted between the carbon and boron, followed by hydrolysis to a phenol and boric acid. acs.org

pH Sensitivity : As mentioned, the purification of this compound is complicated by the reactivity of the formyl group under strongly basic conditions, which can lead to a disproportionation (Cannizzaro) reaction. google.com This highlights the need to carefully control pH during extractions and crystallizations.

Physical State : Many boronic acid intermediates are not crystalline solids but oils, which makes purification by recrystallization impossible and necessitates reliance on challenging chromatographic methods. researchgate.net

These challenges underscore the need for carefully designed synthetic routes and optimized purification protocols to successfully isolate complex boronic acids like this compound in high purity. rug.nl

Reactivity and Mechanistic Investigations of 4 4 Formylphenoxy Phenylboronic Acid

Reactivity Profiles of the Boronic Acid Functionality

The boronic acid group, -B(OH)₂, is a cornerstone of modern organic chemistry, primarily due to its pivotal role in palladium-catalyzed cross-coupling reactions. However, its reactivity extends to condensation, esterification, and coordination chemistry.

Boronic Acid Condensation and Anhydride Formation Mechanisms

Arylboronic acids have a propensity to undergo reversible self-condensation reactions to form boroxines, which are cyclic trimeric anhydrides. This process involves the intermolecular dehydration of three boronic acid molecules. The equilibrium between the monomeric boronic acid and the boroxine (B1236090) is influenced by factors such as solvent, concentration, and temperature. In the solid state, many boronic acids exist predominantly as the boroxine form.

The mechanism for boroxine formation from 4-(4-formylphenoxy)phenylboronic acid proceeds through the sequential condensation of the boronic acid molecules. The initial step involves the dimerization of two boronic acid molecules with the elimination of one molecule of water to form a linear diboronic acid anhydride. This intermediate can then react with a third molecule of the boronic acid, leading to the formation of the thermodynamically stable six-membered boroxine ring, with the concomitant release of two additional water molecules.

| Reactant | Product | Conditions |

| This compound | Boroxine of this compound | Typically solid state or concentrated non-aqueous solutions |

This is an interactive data table. Click on the headers to sort.

Esterification Reactions with Polyols and Other Hydroxyl-Containing Species

Boronic acids readily react with diols and other polyols to form cyclic boronate esters. This reversible esterification is a dynamic covalent reaction that is highly sensitive to pH. The reaction proceeds by the displacement of two water molecules from the boronic acid and the diol. The stability of the resulting boronate ester is dependent on several factors, including the nature of the diol (e.g., ring size of the resulting ester, stereochemistry) and the electronic properties of the boronic acid.

For this compound, esterification with a diol such as ethylene (B1197577) glycol or pinacol (B44631) would proceed via the attack of a hydroxyl group of the diol on the boron atom, followed by the elimination of water. A second intramolecular attack by the other hydroxyl group leads to the formation of a five-membered cyclic boronate ester. This reactivity is fundamental to the use of boronic acids in sensing applications and for the protection of diol functionalities.

Transmetalation Pathways in Cross-Coupling Chemistry

The most prominent reaction of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. A key step in the catalytic cycle of this reaction is transmetalation, which involves the transfer of the aryl group from the boron atom to the palladium center. The generally accepted mechanism involves the formation of a palladium-alkoxide or -hydroxide complex, which then reacts with the boronic acid.

In the case of this compound, the transmetalation process in a Suzuki-Miyaura coupling would typically involve the following steps:

Oxidative Addition: An aryl or vinyl halide oxidatively adds to a Pd(0) catalyst to form a Pd(II) complex.

Transmetalation: The 4-(4-formylphenoxy)phenyl group is transferred from the boron atom to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new carbon-carbon bond.

The aldehyde functionality in this compound is generally stable under the conditions of the Suzuki-Miyaura reaction, allowing for the selective formation of biaryl compounds bearing a formyl group.

Lewis Acidity and Coordination Behavior

The boron atom in boronic acids is electron-deficient and acts as a Lewis acid. This Lewis acidity allows boronic acids to coordinate with Lewis bases, such as hydroxide (B78521) ions, to form tetrahedral boronate species. The pKa of a boronic acid is a measure of this Lewis acidity. The electronic nature of the substituents on the aromatic ring influences the Lewis acidity of the boron center. The presence of the electron-withdrawing formyl group and the electron-donating phenoxy group in this compound will have a combined electronic effect on the boron atom's Lewis acidity.

This coordination behavior is crucial for the activation of the boronic acid in transmetalation and for its interaction with biological molecules, such as saccharides, which contain diol moieties.

Reactivity Profiles of the Aldehyde Functionality

The aldehyde group (-CHO) is a versatile functional group that readily undergoes nucleophilic addition reactions. The electrophilic carbon atom of the carbonyl is susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions (e.g., Imine, Enamine, Acetal Formation)

The aldehyde functionality of this compound can participate in various nucleophilic addition reactions, providing a handle for further molecular elaboration.

Imine Formation: Aldehydes react with primary amines to form imines (Schiff bases). The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This reaction is typically acid-catalyzed. The formation of an imine from this compound with a primary amine introduces a C=N double bond, which can be further functionalized or used in the construction of dynamic covalent frameworks.

Enamine Formation: In contrast, the reaction of an aldehyde with a secondary amine leads to the formation of an enamine. The initial nucleophilic addition is followed by dehydration, where a proton is removed from an adjacent carbon atom, resulting in a C=C double bond conjugated to the nitrogen atom.

Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde group can be converted into an acetal. This reaction involves the nucleophilic addition of two equivalents of the alcohol to the carbonyl carbon. The first addition forms a hemiacetal intermediate, which then reacts with a second molecule of the alcohol to form the stable acetal. This reaction is often used to protect the aldehyde group during other chemical transformations.

| Reaction Type | Nucleophile | Product Functional Group |

| Imine Formation | Primary Amine | Imine (C=N) |

| Enamine Formation | Secondary Amine | Enamine (C=C-N) |

| Acetal Formation | Alcohol | Acetal (C(OR)₂) |

This is an interactive data table. Click on the headers to sort.

The dual reactivity of this compound makes it a highly valuable and versatile molecule in synthetic chemistry, enabling the construction of a diverse range of complex organic molecules and materials through the selective or combined reactivity of its boronic acid and aldehyde functionalities.

Aldol (B89426) Condensation and Knoevenagel Condensation Pathways

The formyl group of this compound serves as a reactive site for carbon-carbon bond formation through aldol and Knoevenagel condensations. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.

Aldol Condensation: In an aldol condensation, the aldehyde functionality of this compound can react with an enolate ion derived from a ketone or another aldehyde. This reaction typically proceeds under basic or acidic conditions to form a β-hydroxy aldehyde or ketone, which can then dehydrate to yield an α,β-unsaturated carbonyl compound. The presence of the boronic acid group can influence the reactivity of the aldehyde and the stability of the intermediates, although specific studies on this compound in this context are not extensively documented. A general representation of a crossed aldol condensation, where the ketone is the nucleophile, is a common strategy to avoid self-condensation of the aldehyde.

Below is a representative table of active methylene (B1212753) compounds commonly used in Knoevenagel condensations:

| Active Methylene Compound | Formula | pKa |

| Malononitrile (B47326) | CH₂(CN)₂ | 11.2 |

| Ethyl cyanoacetate | NCCH₂CO₂C₂H₅ | 9.0 |

| Diethyl malonate | CH₂(CO₂C₂H₅)₂ | 13.0 |

| Acetylacetone | CH₃COCH₂COCH₃ | 9.0 |

Note: pKa values are approximate and can vary with solvent.

Oxidation and Reduction Chemistry of the Formyl Group

The formyl group of this compound can undergo selective oxidation and reduction, providing pathways to other important functional groups.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation. For instance, a related compound, 4-(4-formylphenoxy)phthalonitrile, has been observed to readily self-oxidize to 4-(4-carboxylphenoxy)phthalonitrile under ambient conditions when open to the air during crystallization. researchgate.net This suggests that the formyl group in similar structures can be sensitive to oxidation. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃/H₂SO₄), although milder conditions are often preferred to avoid potential side reactions with the boronic acid moiety. The oxidative hydroxylation of arylboronic acids to phenols is a well-known reaction, typically proceeding with reagents like hydrogen peroxide. arkat-usa.orgresearchgate.net Therefore, careful selection of the oxidant is crucial to ensure chemoselectivity.

Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group). Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups like esters. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at or below room temperature. The boronic acid group is generally stable under these conditions. The mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon of the aldehyde. youtube.com

A summary of common reducing agents for aldehydes is presented below:

| Reagent | Formula | Typical Conditions | Selectivity |

| Sodium Borohydride | NaBH₄ | CH₃OH, 0 °C to rt | High for aldehydes/ketones |

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous ether, then H₂O | Reduces most carbonyls |

| Hydrogen (Catalytic) | H₂/Pd, Pt, or Ni | Varies | Can reduce other groups |

Synergistic Reactivity of Dual Functionalities

The presence of both a boronic acid and a formyl group on the same molecule allows for unique reactivity patterns, including chemoselective transformations, cooperative catalysis, and the design of tandem reactions.

Orthogonality and Chemoselectivity Considerations

The distinct chemical nature of the boronic acid and formyl groups allows for their selective manipulation, a concept known as orthogonal reactivity. The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, while the aldehyde can undergo nucleophilic addition or condensation reactions. sigmaaldrich.com This orthogonality is key to its utility as a versatile building block in multi-step syntheses.

Chemoselectivity becomes critical when reagents could potentially react with both functional groups. For example, in a reduction reaction, a mild reagent like sodium borohydride will selectively reduce the aldehyde without affecting the boronic acid. masterorganicchemistry.com Conversely, in a Suzuki coupling, the boronic acid will react with an aryl halide in the presence of a palladium catalyst, leaving the aldehyde group intact under appropriate conditions.

Cooperative Catalysis Involving Both Sites

Bifunctional molecules can act as catalysts where both functional groups participate in the catalytic cycle, a phenomenon known as cooperative catalysis. nih.govfigshare.comrsc.org In the case of this compound, the Lewis acidic boronic acid and the electrophilic aldehyde could potentially work in concert to activate substrates and facilitate reactions. For instance, the boronic acid could act as a Lewis acid to activate a nucleophile, while the aldehyde could interact with another component of the reaction. While specific examples of this compound acting as a cooperative catalyst are not well-documented, the principle of bifunctional catalysis is a growing area of research. nih.govbeilstein-journals.org

Applications of 4 4 Formylphenoxy Phenylboronic Acid in Advanced Materials Development

Design and Synthesis of Covalent Organic Frameworks (COFs) and Related Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. researchgate.net The bifunctional nature of 4-(4-Formylphenoxy)phenylboronic acid makes it an exemplary linker for the design of COFs, allowing for the formation of diverse and tunable network structures.

Boronic Acid-Based Linkages in COF Synthesis (e.g., Boronate Esters, Anhydrides)

The boronic acid moiety is one of the foundational functional groups in COF chemistry. nih.gov It can undergo two primary types of reversible condensation reactions to form stable linkages: self-condensation to form boroxine (B1236090) rings (cyclic anhydrides) or condensation with diols (or catechols) to create boronate esters. nih.gov

Boroxine Linkages: The self-condensation of boronic acids results in the formation of planar, six-membered boroxine rings, releasing water as a byproduct. nih.gov This strategy was used in the synthesis of some of the very first COFs and is known for producing materials with good crystallinity and high thermal stability. nih.gov

Boronate Ester Linkages: The reaction between boronic acids and compounds containing multiple hydroxyl groups, such as catechols, leads to the formation of five-membered boronate ester rings. nih.gov This linkage is also planar and its reversible nature allows for the self-correction of defects during synthesis, leading to highly crystalline COF structures. nih.gov Boronate ester-based COFs have been explored for a variety of applications, including energy storage. mdpi.com

The reactivity of the boronic acid group in this compound allows it to be incorporated into COFs through these well-established methods, typically by reacting it with multi-topic alcohol linkers.

Aldehyde-Mediated Linkages in COF Synthesis (e.g., Imine Condensation)

The aldehyde group present in this compound provides a second, independent route for COF synthesis through the formation of imine bonds. The Schiff base reaction between an aldehyde and an amine is a robust and widely used method for constructing COFs. researchgate.netrsc.org

Imine-linked COFs are known for their excellent chemical and thermal stability, surpassing that of many boroxine and boronate ester-based frameworks. nih.gov The synthesis typically involves the condensation of a multi-aldehyde monomer with a multi-amine monomer under solvothermal conditions, often with an acid catalyst. bhu.ac.in The versatility of this chemistry allows for the creation of a vast array of COF structures with tunable pore sizes and functionalities.

Hybrid COF Architectures Utilizing Dual Linkage Chemistries

The most powerful application of this compound in COF synthesis lies in its ability to form hybrid frameworks that incorporate multiple types of linkages. By reacting this bifunctional monomer with a linker that contains both amine and hydroxyl groups, or with a mixture of amine- and hydroxyl-containing linkers, it is possible to create complex COFs with both imine and boronate ester/boroxine bonds within the same structure.

A prime example is the synthesis of NTU-COF-1 , a two-dimensional COF constructed from the solvothermal condensation reaction of 4-formylphenylboronic acid and 1,3,5-tris(4-aminophenyl)benzene. nih.gov In this architecture, the formyl groups of 4-formylphenylboronic acid react with the amine groups of the triamine linker to form imine bonds, while the boronic acid groups self-condense to form boroxine rings. nih.gov This dual-linkage strategy results in a unique, highly ordered porous material. Similarly, isomeric imine-boroxine hybrid 2D COFs have been synthesized by reacting 4-formylphenylboronic acid with a triamine building block. researchgate.net

Another example, NTU-COF-2 , is formed from a three-component reaction involving 4-formylphenylboronic acid, 1,3,5-tris(4-aminophenyl)benzene, and 2,3,6,7,10,11-hexahydroxytriphenylene. nih.gov This results in a framework containing both imine linkages and boronate ester rings, showcasing the modularity and complexity achievable with this bifunctional linker. nih.gov

| COF Name | Monomers | Linkage Types | Key Features |

| NTU-COF-1 | 4-Formylphenylboronic acid, 1,3,5-Tris(4-aminophenyl)benzene | Imine, Boroxine | Two-dimensional structure, dual-linkage hybrid framework. nih.gov |

| NTU-COF-2 | 4-Formylphenylboronic acid, 1,3,5-Tris(4-aminophenyl)benzene, 2,3,6,7,10,11-Hexahydroxytriphenylene | Imine, Boronate Ester | Three-component synthesis, hybrid porous material. nih.gov |

This table is based on available research data and is intended for illustrative purposes.

Polymer Chemistry and Polymer Functionalization

The principles of step-growth polymerization, where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers, are fundamental to the synthesis of many classes of polymers, including polyimines and polyesters. bhu.ac.in The distinct reactive sites on this compound make it a suitable candidate monomer for creating novel polymers through this mechanism.

Monomer for Step-Growth Polymerization (e.g., Polyimines, Polyboronates)

The dual functionality of this compound allows it to act as an A-B type monomer, where 'A' is the aldehyde group and 'B' is the boronic acid group. This allows for self-polymerization or, more commonly, co-polymerization with other A-A or B-B type monomers.

Polyimine Synthesis: The aldehyde group can react with a diamine (an A-A type monomer) in a condensation reaction to form a polyimine. researchgate.net In this scenario, this compound would act as a B-A-B type monomer if both aldehyde groups react. However, if used as a chain-terminating or functionalizing agent, its single aldehyde group would react. While the synthesis of polyimines from various dialdehydes and diamines is a well-established field, specific examples detailing the use of this compound as the primary aldehyde monomer in step-growth polymerization were not prominent in the surveyed literature. Theoretically, its reaction with a diamine would lead to a polyimine with pendant boronic acid groups along the polymer backbone, offering sites for further cross-linking or functionalization.

Polyboronate Synthesis: The boronic acid group can react with a diol (a B-B type monomer) to form a polyboronate, a polymer linked by boronate ester bonds. This reaction is a reversible condensation process. scispace.com Polymers containing boronic acids have been extensively studied for applications in biomedicine and sensing due to their ability to interact with diols. nih.gov A step-growth polymerization between this compound and a diol would result in a polyester-like polymer with boronate ester linkages and pendant aldehyde groups. These aldehyde groups could then be used for subsequent cross-linking or modification. While the general synthesis of boronic acid-containing polymers is known, specific research detailing the synthesis of polyboronates from this compound was not found in the search results.

The potential of this monomer in step-growth polymerization is clear due to its functional groups, but further research is needed to explore the synthesis and properties of the resulting polyimines and polyboronates for advanced material applications.

Post-Polymerization Modification via Aldehyde or Boronic Acid Sites

Post-polymerization modification (PPM) is a powerful strategy for introducing specific functionalities into a polymer chain after its initial synthesis. The dual reactivity of molecules like this compound offers a versatile platform for PPM, allowing for sequential or orthogonal modifications. While direct PPM examples using this compound are emerging, the principles are well-established through studies on analogous compounds like 4-formylphenylboronic acid.

The aldehyde group can be readily modified through reactions such as reductive amination or the formation of imine/hydrazone linkages. For instance, 4-formylphenylboronic acid has been successfully grafted onto chitosan (B1678972), a natural biopolymer, via reductive amination to create a glucose-responsive material. researchgate.net This process involves the initial formation of a Schiff base (imine) between the aldehyde and the amine groups on chitosan, which is then reduced to a stable secondary amine linkage. researchgate.net This approach demonstrates how the aldehyde functionality can be used to anchor the boronic acid moiety onto a pre-existing polymer backbone.

Conversely, the boronic acid group can be utilized for modification. While less common as a direct PPM anchoring point, boronic acids can form reversible boronate esters with diol-containing polymers like poly(vinyl alcohol) (PVA), effectively cross-linking or modifying the material. nih.gov Furthermore, boronic acids can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which has been used to attach 4-formylphenylboronic acid to polymers, showcasing a pathway to introduce aldehyde functionality onto a polymer chain. researchgate.net

The table below summarizes the potential PPM reactions involving the functional groups present in this compound.

| Functional Group | Reaction Type | Reactant Type | Resulting Linkage |

| Aldehyde | Reductive Amination | Primary/Secondary Amine | Secondary/Tertiary Amine |

| Aldehyde | Imine Condensation | Primary Amine | Imine (Schiff Base) |

| Aldehyde | Hydrazone Condensation | Hydrazide | Hydrazone |

| Boronic Acid | Boronate Esterification | 1,2- or 1,3-Diol | Boronate Ester |

| Boronic Acid | Suzuki Coupling | Aryl Halide/Triflate | Biaryl |

Synthesis of Boronic Acid-Containing Polymers for Specific Interactions

The incorporation of boronic acids into polymer structures is a key strategy for developing materials that can specifically interact with diol-containing molecules, most notably saccharides. This has led to the development of sophisticated sensors, responsive drug delivery systems, and separation materials. Polymers containing this compound or its analogs are designed to leverage the reversible covalent interaction between the boronic acid group and diols.

A primary application is in glucose sensing. The binding of glucose to a polymer-bound boronic acid can induce a variety of measurable changes, such as swelling of the polymer matrix, a shift in fluorescence, or a change in electrochemical properties. For example, chitosan nanoparticles conjugated with 4-formylphenylboronic acid have been shown to exhibit glucose-dependent size changes and insulin (B600854) release profiles. researchgate.net At low glucose concentrations, the nanoparticles swell, leading to insulin release. researchgate.net However, at higher glucose concentrations, intermolecular cross-linking between nanoparticles via glucose binding leads to aggregation and sustained insulin release. researchgate.net This demonstrates a "self-regulated" system.

The synthesis of these functional polymers can be achieved through two main routes:

Direct polymerization of a boronic acid-containing monomer: This involves designing a monomer that includes the boronic acid functionality and then polymerizing it, often with other co-monomers to tune the material's properties.

Post-polymerization modification: As discussed in the previous section, a pre-made polymer can be functionalized with a boronic acid-containing molecule. researchgate.net

The dual functionality of this compound allows for the creation of even more complex architectures. The aldehyde group can be used as a secondary reactive site to attach other molecules, such as fluorophores for sensing applications or cross-linkers to form hydrogel networks.

Supramolecular Assembly and Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to form stable, yet adaptable, molecular structures. The aldehyde and boronic acid groups of this compound are prime participants in DCC, enabling the construction of materials that can self-assemble, respond to stimuli, and even self-heal.

Reversible Covalent Bonds Formation for Self-Healing Materials

Self-healing materials possess the intrinsic ability to repair damage and recover their original function. This property is often achieved by incorporating dynamic chemical bonds into a polymer network that can break and reform under specific conditions. Both the boronic acid and aldehyde moieties of this compound can be used to create such networks.

Boronate Ester Bonds: The reversible formation of boronate esters between boronic acids and diols is a widely used mechanism for creating self-healing hydrogels. acs.org These bonds are in a constant state of equilibrium, allowing the polymer network to reorganize and repair itself when damaged. For instance, hydrogels formed by cross-linking poly(vinyl alcohol) (PVA) with bifunctional boronic acids demonstrate robust self-healing properties. nih.gov A cut in the hydrogel can be healed by simply bringing the fractured surfaces into contact, as the boronate ester bonds reform across the interface. acs.org The strength and rate of healing can be tuned by altering the pH, as the boronate ester equilibrium is pH-dependent. nih.gov

Imine/Hydrazone Bonds: The aldehyde group can form dynamic imine (Schiff base) or hydrazone bonds with amines and hydrazides, respectively. These reactions are also reversible, particularly under acidic conditions, and have been employed to create self-healing systems. Researchers have developed ultra-fast self-healing organogels using 4-formylphenylboronic acid, PVA, and a dihydrazide linker. oaepublish.com In this system, both boronate ester and acylhydrazone bonds contribute to the dynamic network, resulting in rapid and efficient healing. oaepublish.com

The table below details research findings on self-healing hydrogels using formylphenylboronic acid isomers.

| System Components | Dynamic Bonds | Key Findings |

| Poly(vinyl alcohol) (PVA), Polyethyleneimine (PEI), 4-formylphenylboronic acid, LiCl | Boronate Ester, Imine | Created a highly stretchable (1223%) and self-healing (94.3% efficiency in 120s) hydrogel electrolyte for supercapacitors. nih.gov |

| PVA, 4-formylphenylboronic acid (FPBA), Tartaric acid dihydrazide (TDH) | Boronate Ester, Acylhydrazone | Developed an organogel with ultra-fast self-healing properties due to the dual dynamic network. oaepublish.com |

| 2-formylphenylboronic acid (2-FPBA), cyanoacetate-terminated 4-arm PEG, PVA | Boronate Ester, Knoevenagel condensation | Fabricated an injectable hydrogel with rapid gelation and on-demand dissolution properties for wound dressing applications. |

Construction of Supramolecular Architectures (e.g., Cages, Capsules)

Beyond polymeric networks, bifunctional building blocks like this compound are instrumental in the bottom-up construction of discrete, three-dimensional supramolecular architectures such as cages and capsules. These structures are formed through the self-assembly of multiple components held together by reversible covalent bonds.

The defined bond angles of the aromatic rings combined with the reactive aldehyde and boronic acid groups allow for the precise geometric assembly of complex structures. For example, 4-formylphenylboronic acid has been used as a key component in the synthesis of chiral organic nanocages. In a multi-step process, it was coupled to a chiral binaphthyl backbone, creating a precursor with two aldehyde groups. This dialdehyde (B1249045) precursor was then reacted with a triamine in a [2+3] condensation reaction to form a well-defined cage structure.

Similarly, dynamic combinatorial chemistry approaches have been used to synthesize endo-functionalized cage compounds where 4-formylphenylboronic acid is used to build the cage walls through Suzuki coupling reactions, followed by imine condensation to close the cage. acs.org These cages can possess internal cavities capable of encapsulating guest molecules, leading to applications in molecular recognition, catalysis, and targeted delivery. The reversibility of the imine and boronate ester bonds allows for error-correction during the assembly process, leading to high yields of the thermodynamically most stable cage structure.

Self-Assembly Processes Driven by Boronic Acid-Polyol Interactions

The interaction between boronic acids and polyols (molecules with multiple hydroxyl groups), such as PVA or polysaccharides, is a powerful driver for self-assembly. This interaction can lead to the formation of hydrogels, nanoparticles, and other complex materials.

When a polymer containing multiple boronic acid groups is mixed with a polyol in an aqueous solution, extensive cross-linking occurs through the formation of boronate esters, leading to the formation of a three-dimensional hydrogel network. nih.gov This process is typically rapid and occurs under mild conditions. The properties of the resulting hydrogel, such as its stiffness and swelling behavior, are highly dependent on factors like pH, the concentration of the components, and the presence of competing diols like glucose. nih.gov This responsiveness is the basis for many "smart" material applications. For instance, a hydrogel might be designed to be stable at physiological pH but dissolve at a lower pH, or to swell and release an encapsulated drug in the presence of high glucose levels. researchgate.net

Adaptive Materials Based on Reversible Aldehyde Chemistry

The aldehyde group of this compound provides a second, independent handle for creating adaptive materials. The formation of imines and hydrazones is a reversible process that can be controlled by pH. oaepublish.com This allows for the design of materials that can change their structure and properties in response to changes in acidity.

This concept is central to the field of "constitutional dynamic chemistry," where the components of a molecular or supramolecular system are in a continuous state of exchange. This allows the system to adapt its constitution in response to an external stimulus. For example, a "double dynamic covalent" system has been demonstrated using 4-formylphenylboronic acid and an amine. In this system, the presence of glucose first triggers the formation of a boronate ester, which in turn facilitates the formation of an imine bond, leading to the self-assembly of vesicles. This shows how the two functionalities can work in concert to create a material that adapts in a highly specific and programmed manner. Such adaptive systems are promising for the development of sophisticated sensors and controlled release platforms.

Role of 4 4 Formylphenoxy Phenylboronic Acid As a Precursor in Complex Organic Synthesis

Building Block for Multifunctional Small Molecules

The presence of two distinct reactive sites on the 4-(4-Formylphenoxy)phenylboronic acid scaffold allows synthetic chemists to employ a range of strategies for constructing complex molecular architectures. The spatial separation and different chemical nature of the boronic acid and aldehyde groups mean that one can often be reacted selectively in the presence of the other, providing a powerful tool for molecular assembly.

Convergent Synthesis Strategies Utilizing Both Reactive Sites

For instance, one fragment containing an aryl halide can be coupled to the boronic acid group via a Suzuki-Miyaura reaction, while a second fragment containing a primary amine can be condensed with the aldehyde group to form an imine. This dual reactivity is particularly valuable in the synthesis of large, intricate structures such as macrocycles and metal-organic frameworks (MOFs). rsc.orgresearchgate.net In the construction of MOFs, bifunctional linkers like this compound connect metal nodes to form a porous, crystalline framework, where both functional groups can play a role in the assembly or post-synthetic modification of the material. nih.govnih.gov

Stereoselective Transformations at the Aldehyde Carbon

The aldehyde group in this compound is a prochiral center, making it a target for stereoselective transformations to create chiral molecules, which are of paramount importance in pharmaceuticals and materials science. Asymmetric addition of organometallic reagents to aldehydes is a well-established method for producing chiral secondary alcohols with high enantioselectivity. nih.govnih.gov

Catalytic systems, often employing transition metals like Ruthenium (Ru) or Rhodium (Rh) paired with chiral ligands, can facilitate the enantioselective addition of various nucleophiles to the aldehyde's carbonyl carbon. nih.govorganic-chemistry.org These nucleophiles can range from organozinc reagents to other arylboronic acids. rsc.org The development of P-chiral monophosphorous ligands, for example, has enabled the Ru-catalyzed asymmetric addition of arylboronic acids to aldehydes, yielding chiral alcohols in excellent yields and enantioselectivities. nih.gov Such methodologies are broadly applicable to aryl aldehydes and could be used to transform this compound into a chiral building block, which could then be further elaborated using its boronic acid functionality.

Table 1: Examples of Catalytic Systems for Asymmetric Aldehyde Addition

| Catalyst System | Reagent | Product Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Ru / P-Chiral Ligand | Arylboronic Acid | Chiral Secondary Alcohol | >95% nih.gov |

| Ferrocene-based Catalyst | Arylboronic Acid | Chiral Diaryl Methanol (B129727) | up to 98% nih.gov |

Iterative Approaches for Assembling Complex Scaffolds

Iterative synthesis is a powerful strategy used to construct large molecules, such as oligomers and natural products, through the repeated application of a sequence of reactions. researchgate.netnih.gov Bifunctional building blocks are central to this approach, as they allow for the sequential addition of monomer units to a growing molecular chain. nih.gov this compound is well-suited for such iterative processes.

A typical iterative cycle could involve two key steps:

Coupling: The boronic acid end of the molecule is reacted with a halogenated partner in a Suzuki-Miyaura cross-coupling reaction. The aldehyde on the starting molecule would typically be protected during this step.

Deprotection and Functionalization: The aldehyde is deprotected and then used as a handle for the next reaction, or the newly installed fragment contains a new, latent boronic acid that can be activated for the subsequent cycle.

The use of protecting groups, such as N-methyliminodiacetic acid (MIDA) boronates, has been a key development in this area. nih.gov MIDA boronates are stable to many reaction conditions, including Suzuki-Miyaura coupling, but can be easily deprotected to reveal the reactive boronic acid when needed. nih.gov This allows for precise control over the iterative assembly process, enabling the construction of complex, sequence-defined oligomers and polycyclic structures from simple monomeric building blocks. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Applications (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. libretexts.org The boronic acid group of this compound makes it an excellent substrate for this transformation, allowing it to be coupled with a wide variety of organic halides and triflates.

Coupling with Diverse Aryl and Vinyl Halides/Triflates

The Suzuki-Miyaura coupling is renowned for its broad substrate scope and tolerance of numerous functional groups. nih.gov The boronic acid moiety of this compound can be efficiently coupled with a diverse array of partners, including electron-rich, electron-poor, and sterically hindered aryl and vinyl halides (I, Br, Cl) and triflates (OTf). libretexts.orgkashanu.ac.ir This versatility allows for the synthesis of a vast range of biaryl and styrenyl derivatives, where the formylphenoxy portion of the molecule is incorporated into a larger conjugated system.

The reactivity of the halide partner generally follows the order I > Br ≈ OTf > Cl, although modern catalyst systems have been developed that allow for the efficient coupling of even the less reactive aryl chlorides. libretexts.org The reaction is compatible with functional groups such as esters, ketones, nitriles, and, importantly, the aldehyde present in the this compound structure.

Table 2: Representative Suzuki-Miyaura Coupling Partners for Arylboronic Acids

| Coupling Partner Type | Example | Catalyst System | Product Structure |

|---|---|---|---|

| Aryl Bromide | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | Biaryl Ketone |

| Aryl Chloride | 4-Chlorotoluene | Pd₂(dba)₃ / Buchwald Ligand | Biaryl |

| Vinyl Bromide | (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄ | Styrene Derivative |

| Aryl Triflate | Naphthyl-2-triflate | Pd(OAc)₂ / PPh₃ | Aryl-Naphthalene |

Data compiled from general findings in Suzuki-Miyaura coupling literature. nih.govkashanu.ac.irresearchgate.net

Ligand Design and Catalyst Optimization for Selective Coupling

The success of a Suzuki-Miyaura coupling, especially with complex substrates, is highly dependent on the choice of the palladium catalyst and its associated ligands. nih.gov While simple catalysts like Pd(PPh₃)₄ can be effective, the coupling of functionalized or challenging substrates often requires more sophisticated systems. Ligand design plays a critical role in tuning the catalyst's reactivity and stability.

Key steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are all influenced by the ligand's electronic and steric properties. libretexts.org For substrates like this compound, the ligand must promote the selective activation of the C–B bond without interacting with the aldehyde or ether functionalities.

Modern ligand development has led to several classes of highly effective ligands:

Bulky, Electron-Rich Phosphines: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) and Fu are highly effective for coupling a wide range of substrates, including unreactive aryl chlorides. nih.gov Their steric bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition.

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with palladium. researchgate.net These catalysts often exhibit high turnover numbers (TONs) and are robust, making them suitable for industrial applications. Sulfonate-functionalized NHC ligands have been developed to create water-soluble catalysts for performing Suzuki couplings in aqueous media. researchgate.net

"Ligandless" Catalysis: In some cases, palladium precursors like Pd(OAc)₂ can be used without added phosphine (B1218219) ligands, particularly in aqueous media. acs.org These systems are believed to form catalytically active palladium nanoparticles or colloidal species in situ.

The optimization of the catalyst, base, and solvent system is crucial to achieve high yields and prevent side reactions, such as protodeboronation (loss of the boronic acid group) or homocoupling of the boronic acid. acs.orgresearchgate.net

Scope and Limitations in Complex Molecular Environments

The utility of this compound as a building block in the synthesis of complex molecules is defined by the unique reactivity of its two functional groups: the boronic acid and the aldehyde. This bifunctionality presents both significant opportunities and distinct challenges, particularly concerning chemoselectivity in intricate molecular settings.

Scope: The primary advantage of this compound lies in its capacity for sequential and orthogonal chemical transformations. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of aryl, heteroaryl, or vinyl halides and triflates. Concurrently, the formyl (aldehyde) group serves as a versatile handle for a different set of reactions. It can readily participate in nucleophilic additions, Wittig reactions, reductive aminations, and various condensation reactions to construct new carbon-carbon or carbon-nitrogen bonds.

This dual reactivity allows for a modular approach to complex synthesis. For instance, a synthetic route could first involve a Suzuki-Miyaura coupling utilizing the boronic acid, followed by the elaboration of the aldehyde group in a subsequent step without interference, provided the reaction conditions are chosen carefully. This makes this compound a valuable linker molecule for connecting different molecular fragments.

Limitations: Despite its versatility, employing this compound in complex syntheses is not without its limitations. The principal challenge is managing the chemoselectivity between the two reactive sites.

Interference of Functional Groups: The reaction conditions intended for one group may adversely affect the other. For example, the basic conditions often required for Suzuki-Miyaura couplings can promote side reactions involving the aldehyde, such as aldol (B89426) condensations or the Cannizzaro reaction, especially at elevated temperatures or with strong bases.

Protodeboronation: A common side reaction for arylboronic acids is protodeboronation, where the C–B bond is cleaved and replaced by a C–H bond. This can be promoted by acidic or basic conditions and elevated temperatures, leading to the formation of 4-phenoxybenzaldehyde (B127426) as a byproduct and reducing the yield of the desired coupled product.

Steric Hindrance: In the context of a large, sterically demanding molecule, the accessibility of either the boronic acid or the aldehyde group may be restricted, potentially impeding reactivity and lowering reaction yields.

The successful application of this compound in complex synthesis, therefore, hinges on the careful planning of the synthetic route and optimization of reaction conditions to manage the reactivity of its dual functional groups.

Table 1: Scope and Limitations of this compound in Complex Synthesis

| Feature | Scope | Limitations |

| Reactivity | Dual functionality allows for orthogonal reactions (e.g., Suzuki coupling and reductive amination). | Chemoselectivity is a major challenge; one group can interfere with reactions at the other. |

| Suzuki Coupling | Enables C-C bond formation with a wide range of partners. | Susceptible to protodeboronation under harsh conditions. Basic media may induce aldehyde side reactions. |

| Aldehyde Reactivity | Versatile handle for Wittig, condensation, and nucleophilic addition reactions. | Can be sensitive to basic or acidic conditions required for boronic acid transformations. |

| Synthetic Strategy | Serves as a valuable bifunctional linker. | May require additional protection/deprotection steps, increasing synthesis length. |

| Steric Factors | Can be incorporated into large molecular frameworks. | Reactivity can be hindered in sterically congested environments. |

Organocatalysis and Metal-Free Transformations

The dual functional nature of this compound also positions it as an interesting substrate and potential catalyst in the realm of organocatalysis—a field that utilizes small organic molecules to catalyze chemical reactions. This approach avoids the use of often toxic or expensive metal catalysts. Both the aldehyde and the boronic acid moieties can participate in or influence metal-free transformations.

Aldehyde-Mediated Organocatalytic Cycles

The aldehyde group within this compound can actively participate in well-established organocatalytic cycles, primarily through the formation of enamine or iminium ion intermediates.

Enamine Catalysis: In the presence of a chiral secondary amine catalyst (e.g., proline), the aldehyde can reversibly form a nucleophilic enamine. This intermediate can then engage in various asymmetric reactions. For example, it can undergo a Michael addition to an α,β-unsaturated carbonyl compound or an α-alkylation. The bulky 4-phenoxy(phenylboronic acid) substituent would play a crucial role in influencing the stereochemical outcome of the reaction by directing the approach of the electrophile.

Iminium Catalysis: Alternatively, reaction with a chiral secondary amine can generate a transient iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system formed after condensation, activating it for nucleophilic attack. This mode of catalysis is central to reactions like the Diels-Alder or Friedel-Crafts alkylation. The boronic acid function, in this context, would primarily act as a directing group or a spectator that could be utilized in subsequent transformations.

In these scenarios, this compound acts as a substrate that is temporarily activated by a separate organocatalyst.

Boronic Acid as a Lewis Acid Organocatalyst

Arylboronic acids are recognized as mild, water-tolerant, and organic-soluble Lewis acids. nih.gov The empty p-orbital on the boron atom allows it to accept electron density from Lewis bases, most notably the oxygen atoms of carbonyls, alcohols, and carboxylic acids. nih.gov This interaction activates the substrate towards nucleophilic attack.

The boronic acid moiety of this compound can therefore function as a catalytic center. It can promote a variety of transformations by activating a substrate through reversible covalent bond formation. nih.gov For instance, arylboronic acids have been shown to catalyze dehydrative condensation reactions, aldol-type reactions, and acylations. nih.govacs.org

A key consideration for this compound acting as such a catalyst is the potential for self-catalysis or inhibition, where its own aldehyde group might interact with the boronic acid center of another molecule, potentially leading to oligomerization or complicating the desired catalytic cycle. However, under appropriate conditions, its catalytic activity should parallel that of other arylboronic acids.

Table 2: Examples of Reactions Catalyzed by Arylboronic Acids as Lewis Acids

| Reaction Type | Role of Boronic Acid Catalyst | Example |

| Amide Formation | Activates carboxylic acid for nucleophilic attack by an amine. | Direct condensation of carboxylic acids and amines. |

| Esterification | Activates carboxylic acid or alcohol. | Dehydrative esterification of carboxylic acids with alcohols. |

| Aldol-Type Condensation | Activates aldehyde carbonyl group and/or facilitates enolate formation. | Condensation of aldehydes with ketones or pyruvic acids. nih.gov |

| Dehydrative C-Alkylation | Activates benzylic alcohols to generate a carbocation-like intermediate. | Alkylation of 1,3-diketones with secondary benzylic alcohols. acs.org |

| Cycloaddition | Activates dienophile (e.g., α,β-unsaturated carboxylic acid) via Lewis acid coordination. | Diels-Alder reactions. nih.gov |

Synergistic Effects in Hybrid Catalytic Systems

Synergistic catalysis, where two distinct catalysts operate simultaneously to activate both the nucleophile and the electrophile in a reaction, has emerged as a powerful strategy for developing novel transformations. The bifunctional nature of this compound makes it an ideal substrate for such systems.

One prominent example involves the combination of aminocatalysis and transition metal catalysis. A chiral amine can activate an aldehyde to form a nucleophilic enamine, while a transition metal complex can activate an electrophile. A reported enantioselective α-alkenylation of aldehydes uses a synergistic combination of a chiral amine and a copper(II) catalyst to couple aldehydes with vinyl boronic acids. princeton.edu

Extrapolating this concept, this compound could be envisioned as a substrate in a multi-catalyst system. For instance, a reaction could be designed where its aldehyde function is activated via enamine formation by a chiral amine, while its boronic acid moiety is simultaneously undergoing a copper- or palladium-catalyzed cross-coupling with another component in the reaction mixture. This would allow for the rapid construction of molecular complexity in a single step.

Furthermore, boronic acids can engage in synergistic catalysis with other modes of activation, such as photoredox catalysis. researchgate.net A Lewis base can activate the boronic acid to form a redox-active complex, which can then participate in a photoredox cycle to generate carbon radicals for C-C bond formation. researchgate.net The presence of the aldehyde in this compound provides an additional functional handle that could be integrated into such advanced catalytic schemes, opening pathways to novel and complex molecular architectures.

Advanced Spectroscopic and Computational Characterization of Compounds Derived from 4 4 Formylphenoxy Phenylboronic Acid

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of new chemical entities. For complex derivatives of 4-(4-Formylphenoxy)phenylboronic acid, advanced spectroscopic methods are employed to confirm covalent structures, probe electronic environments, and identify functional groups within the context of the larger molecule.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

While one-dimensional (1D) ¹H and ¹³C NMR are routine for basic structural confirmation, complex derivatives of this compound, particularly oligomers and polymers, demand more advanced NMR techniques for unambiguous structural assignment.

Two-Dimensional (2D) NMR Spectroscopy is employed to establish through-bond and through-space correlations. For instance, a Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate proton signals with their directly attached carbon atoms, confirming assignments along the aromatic backbones and any aliphatic linkers. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum is crucial for establishing long-range (2-3 bond) C-H correlations, which can verify the connectivity between the phenoxy ether linkage and the two distinct phenyl rings.

Solid-State NMR (ssNMR) is indispensable for characterizing insoluble materials such as cross-linked polymers or covalent organic frameworks (COFs) derived from this compound. nsf.govohiolink.edu High-resolution techniques like Magic Angle Spinning (MAS) are used to overcome the spectral broadening seen in the solid state. nsf.gov ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can identify the different carbon environments within the solid polymer network, confirming the incorporation of the monomer unit and the formation of new covalent bonds (e.g., imine or boroxine (B1236090) rings). researchgate.net Furthermore, ssNMR relaxation studies can provide insights into the mobility and phase composition of different parts of the polymer structure. ohiolink.edu

Specialized nuclei like ¹¹B NMR provide direct information about the coordination environment of the boron atom. nsf.gov In derivatives where the boronic acid has formed a boronate ester, the ¹¹B chemical shift moves significantly upfield, confirming the change from a trigonal planar (sp²) to a tetrahedral (sp³) geometry. nsf.gov This is a definitive method for verifying ester formation or the binding of diols. Similarly, ¹⁷O NMR can be used to study the oxygen environments in both the boronic acid group and the phenoxy ether linkage, offering further structural detail. researchgate.netrsc.org

| Technique | Nucleus | Observed Feature | Structural Interpretation |

|---|---|---|---|

| HMBC (2D) | ¹H, ¹³C | Correlation between formyl-proton and ether-linked carbon | Confirms the intact 4-formylphenoxy moiety within the derivative. |

| ¹¹B NMR | ¹¹B | Signal shift from ~28 ppm to ~8 ppm | Indicates conversion of the sp² boronic acid to a tetrahedral sp³ boronate ester. nsf.gov |

| ¹³C CP/MAS (Solid-State) | ¹³C | Appearance of a new signal around 160 ppm | Suggests the formation of an imine bond from the formyl group in a solid-state polymer. |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), is essential for the unambiguous confirmation of the elemental composition of newly synthesized derivatives. rsc.org By providing mass-to-charge (m/z) ratios with high accuracy (typically to within 5 ppm), HRMS allows for the determination of a unique molecular formula, distinguishing it from other potential formulas with the same nominal mass. nih.gov This technique is critical for validating the successful synthesis of a target molecule before proceeding with more detailed structural and functional studies.

| Derivative Name | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Difference (ppm) |

|---|---|---|---|---|

| (E)-N-benzylidene-4-(4-(dihydroxyboryl)phenoxy)aniline | C₁₉H₁₇BNO₃ | 318.1296 | 318.1291 | -1.57 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification in Context

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, serving as a fingerprint for its functional groups. thermofisher.com In derivatives of this compound, these methods are used to confirm the presence of key structural motifs and to monitor reactions. For example, the strong C=O stretching vibration of the aldehyde group (typically ~1700 cm⁻¹) in the starting material would disappear and be replaced by a C=N stretch (~1625 cm⁻¹) upon formation of an imine. researchgate.net The characteristic broad O-H stretch of the boronic acid (~3200-3400 cm⁻¹) and B-O stretches (~1350 cm⁻¹) are also key diagnostic peaks. nih.govresearchgate.net Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational spectra, which aids in the precise assignment of experimental peaks. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1690 - 1710 | FTIR (strong) |

| Aryl-O-Aryl Ether (C-O-C) | Asymmetric Stretch | 1230 - 1270 | FTIR (strong) |

| Boronic Acid (B-O) | Stretch | 1330 - 1380 | FTIR, Raman |

| Boronic Acid (O-H) | Stretch | 3200 - 3400 (broad) | FTIR |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Conjugation and Electronic Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides insight into the electronic structure of the conjugated π-system in derivatives of this compound. The extended conjugation across the two phenyl rings and the ether linkage gives rise to characteristic π → π* transitions in the UV region. researchgate.net The position and intensity of the absorption maximum (λ_max) are sensitive to the molecular environment and substitution pattern. Derivatization that extends the conjugation, such as forming a larger polymeric structure, typically results in a bathochromic (red) shift of the absorption bands. researchgate.net

Fluorescence spectroscopy is particularly useful for materials designed for sensing applications. Many phenylboronic acid derivatives exhibit changes in their fluorescence intensity or wavelength upon binding to analytes like saccharides. core.ac.uk This phenomenon is often linked to the change in the boron atom's hybridization from sp² to sp³, which can alter the electronic properties of the entire molecule, leading to fluorescence quenching or enhancement. researchgate.net Time-resolved fluorescence measurements can further elucidate the nature of the excited state and distinguish between static and dynamic quenching mechanisms. core.ac.uk

Crystallographic Studies for Solid-State Structures

While spectroscopy provides invaluable data on connectivity and electronic properties, crystallography offers a definitive, three-dimensional picture of a molecule's structure in the solid state.

Single-Crystal X-ray Diffraction of Derived Materials

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise atomic arrangement in a crystalline material. warwick.ac.ukresearchgate.net For derivatives of this compound that can be grown as suitable single crystals, SCXRD provides unambiguous proof of structure. It yields precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. mdpi.com

Crucially, this technique also reveals the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonding (e.g., between boronic acid groups) and π-π stacking between aromatic rings. nih.govmdpi.com This information is vital for understanding the material's bulk properties and for the rational design of crystalline materials like metal-organic or covalent organic frameworks. rsc.org

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.931 |

| b (Å) | 10.970 |

| c (Å) | 14.797 |

| β (°) | 98.62 |

| Key Feature | Observation of intermolecular O-H···O hydrogen bonds forming dimeric pairs. nih.gov |

Powder X-ray Diffraction for Network Characterization